molecular formula C8H8BrNO3 B1338636 4-(Bromomethyl)-2-methoxy-1-nitrobenzene CAS No. 23145-65-5

4-(Bromomethyl)-2-methoxy-1-nitrobenzene

Cat. No.: B1338636
CAS No.: 23145-65-5
M. Wt: 246.06 g/mol
InChI Key: ZDMISTLJKQDGTB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methoxy-1-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring a bromomethyl group, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methoxy-1-nitrobenzene typically involves the bromination of 2-methoxy-1-nitrobenzene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Reduction: 4-(Aminomethyl)-2-methoxy-1-nitrobenzene.

    Oxidation: 4-(Bromomethyl)-2-carboxy-1-nitrobenzene.

Scientific Research Applications

4-(Bromomethyl)-2-methoxy-1-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methoxy-1-nitrobenzene depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately forming an amino group. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    4-(Chloromethyl)-2-methoxy-1-nitrobenzene: Similar structure but with a chlorine atom instead of bromine.

    4-(Bromomethyl)-1-nitrobenzene: Lacks the methoxy group.

    4-(Bromomethyl)-2-methoxybenzaldehyde: Contains an aldehyde group instead of a nitro group.

Uniqueness: 4-(Bromomethyl)-2-methoxy-1-nitrobenzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring, which significantly influences its chemical reactivity and potential applications. The bromomethyl group provides a versatile site for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(bromomethyl)-2-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMISTLJKQDGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504634
Record name 4-(Bromomethyl)-2-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-65-5
Record name 4-(Bromomethyl)-2-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-4-nitrobenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-nitro-3-methoxybenzyl alcohol (1.0 g, 5.46 mmol) in THF (5 ml) was cooled to 0° C. and carbon tetrabromide (3.62 g, 10.92 mmol) and triphenylphosphine (1.57 g, 6.00 mmol) were added. The reaction mixture was stirred at 0° C. for 2 hours then the solvents were removed under reduced pressure. The residue was purified by column chromatography on neutral silica gel using 5-8% EtOAc in hexane to give the title compound (1.25 g, 93%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a 250 mL round bottomed flask containing 10 g (54.6 mmol) of 4-nitro-3-methoxybenzyl alcohol in 30 mL THF was added, 36 g (109 mmol, 2 eq.) of carbon tetrabromide followed by 15.9 g (60 mmol, 1.1 eq.) triphenylphosphine at 0° C. The mixture was stirred at 0° C. for 3 hours. Upon removal of the solvent, the residue was purified by flash chromatography, eluting with 10:90 EtOAc-Hexane, to give 11 g (82%) of the product as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.86 (s, 1H), 7.84 (m, 1H), 7.12 (s, 1H), 7.07 (m, 1H), 4.47 (s, 2H), 4.00 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
15.9 g
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods III

Procedure details

To a mitre of 3-methoxy-4-nitrobenzyl alcohol (3.00 g) and carbon tetrabromide (8.15 g) in dichloromethane (60 mL) was added triphenylphosphine (5.16 g) under ice-water cooling, and the mixture was stirred for an hour at ambient temperature. After evaporation of the solvent, the residue was purified by a silica gel column chromatography eluting with a mixture of hexane and ethyl acetate (5:1) to give 3-methoxy-4-nitrobenzyl bromide as pale yellow powders (4.87 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Carbon tetrabromide (0.543 g, 1.638 mmol) and triphenylphosphine (0.430 g, 1.638 mmol) were added to a solution of (3-methoxy-4-nitrophenyl)methanol (0.2 g, 1.092 mmol) in THF (5.46 mL). The reaction mixture was stirred at room temperature overnight before being concentrated under reduced pressure and purified via Biotage silica gel column chromatography eluting with (cyclohexane/EtOAc 99/1 to 80/20) to afford the title product as a yellow solid (220 mg, 82%). 1H NMR (500 MHz, CDCl3): δ 4.00 (s, 3H), 4.48 (s, 2H), 7.06 (dd, J=8.3, 1.7 Hz, 1H), 7.12 (d, J=1.7 Hz, 1H), 7.84 (d, J=8.3 Hz, 1H)
Quantity
0.543 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.46 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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